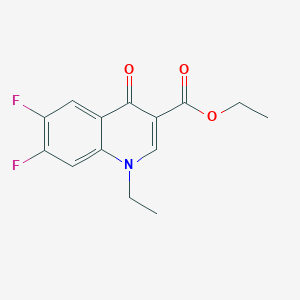

Ethyl 1-ethyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Description

Ethyl 1-ethyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (molecular formula: C₁₄H₁₃F₂NO₃) is a fluorinated quinoline derivative with a 1,4-dihydro-4-oxo core structure. This compound is synthesized via a nucleophilic substitution reaction between ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate and ethylamine under optimized conditions, yielding a 48% isolated product after purification by flash silica column chromatography . Its acid derivative, 1-ethyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (C₁₂H₉F₂NO₃), has a molecular weight of 253.20 g/mol and is a key intermediate in antibacterial agent development .

Properties

IUPAC Name |

ethyl 1-ethyl-6,7-difluoro-4-oxoquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F2NO3/c1-3-17-7-9(14(19)20-4-2)13(18)8-5-10(15)11(16)6-12(8)17/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHBYWZMBAWPPHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)F)F)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26660733 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-ethyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent reaction conditions are critical to achieving the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-ethyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the quinoline core.

Substitution: The difluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional carbonyl or hydroxyl groups, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

Chemical Properties and Structure

Ethyl 1-ethyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate has the molecular formula and a molecular weight of 281.25 g/mol. Its structure features a quinoline core with difluoromethyl substituents and an ethyl ester functional group. The compound exhibits notable solubility properties, which enhance its bioavailability in pharmaceutical formulations .

Antimicrobial Properties

Research indicates that compounds similar to this compound possess antimicrobial properties. Studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .

Anticancer Activity

The compound has shown promise in anticancer research. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. These findings position it as a candidate for further investigation in cancer therapeutics .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against multi-drug resistant bacteria. The results indicated a significant reduction in bacterial viability at specific concentrations, highlighting its potential as a lead compound for antibiotic development .

Case Study 2: Cancer Cell Line Studies

In vitro studies using various cancer cell lines showed that this compound could reduce cell viability significantly compared to control groups. Mechanistic studies suggested that it induces apoptosis through mitochondrial pathways, making it a valuable candidate for further preclinical testing .

Mechanism of Action

The mechanism of action of Ethyl 1-ethyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The difluoro groups enhance the compound’s ability to penetrate bacterial cell walls and bind to the target enzymes .

Comparison with Similar Compounds

Substituent Variations at Position 1

Key Findings :

- Cyclopropyl analogs (e.g., CAS 98349-25-8) exhibit superior crystallinity and are prioritized in antibacterial drug development due to their structural rigidity .

- tert-Butyl derivatives are leveraged for their metabolic stability in cystic fibrosis therapies, as seen in Ivacaftor derivatives .

- Ethyl-substituted compounds balance synthetic accessibility (48% yield) with moderate lipophilicity, making them versatile intermediates .

Fluorine Substitution Patterns

*Similarity scores calculated based on structural overlap with the target compound (this compound) .

Biological Activity

Ethyl 1-ethyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly as an antimicrobial and anti-inflammatory agent. This article explores its biological activity, synthesizing findings from various studies and sources.

- Molecular Formula : CHFN\O

- Molecular Weight : 253.20 g/mol

- CAS Number : 854165

Biological Activity Overview

This compound exhibits a range of biological activities:

-

Antimicrobial Activity :

- Several studies have demonstrated that this compound possesses potent antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antibiotic.

-

Anti-inflammatory Effects :

- The compound has been evaluated for its anti-inflammatory properties. Research indicates that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models.

-

Antioxidant Activity :

- Preliminary studies suggest that this compound exhibits antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.

The biological activities of this compound are attributed to its structural features that allow interaction with various biological targets:

- Enzyme Inhibition : The compound has been reported to inhibit certain enzymes involved in bacterial cell wall synthesis and inflammatory pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Anti-inflammatory | Reduced cytokine levels in vitro | |

| Antioxidant | Scavenging free radicals in cell cultures |

Detailed Research Findings

- Antimicrobial Studies :

- In Vitro Anti-inflammatory Effects :

- Antioxidant Potential :

Q & A

Q. What are the optimal synthetic routes for preparing Ethyl 1-ethyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, and how can regioselectivity be controlled?

The synthesis typically involves cyclization of substituted aniline derivatives with diethyl ethoxymethylenemalonate, followed by fluorination and esterification. Key intermediates like Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate are often used, with regioselectivity achieved by controlling reaction temperature and catalyst choice . For example, introducing fluorine at the 6- and 7-positions requires anhydrous conditions and fluorinating agents like DAST (diethylaminosulfur trifluoride). Methanol or chloroform are common solvents, though solubility limitations may necessitate reflux conditions .

Q. What analytical techniques are recommended for structural characterization of this compound?

- X-ray crystallography : The gold standard for confirming molecular geometry. Use SHELXL for refinement, as it handles small-molecule crystallography robustly, even with twinned or high-resolution data .

- NMR spectroscopy : and NMR resolve substituent positions and fluorine environments .

- HPLC-MS : Validates purity and molecular weight, critical for intermediates in antimicrobial studies .

Q. How does solubility impact experimental design, and what solvents are suitable?

The compound is sparingly soluble in polar solvents (e.g., methanol, chloroform) but dissolves better in DMF or DMSO under mild heating. Solubility

| Solvent | Solubility | Conditions |

|---|---|---|

| Chloroform | Slight | Room temperature |

| Methanol | Slight | 40–50°C |

| DMSO | Moderate | 25°C |

| Design experiments with solubility in mind—e.g., use DMSO for in vitro assays . |

Q. What storage conditions are required to maintain stability?

Store at -20°C in airtight containers under inert gas (N or Ar). The compound is heat-sensitive, degrading above 50°C. Avoid prolonged exposure to light or humidity to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies between computational models and experimental results?

When molecular docking or DFT calculations conflict with observed bioactivity, X-ray structures provide empirical validation. For example, intermolecular interactions (e.g., C–H⋯O bonds) revealed by crystallography explain packing arrangements and stability, which may not be captured in silico . Refinement with SHELXL improves accuracy, especially for fluorine substituents, which exhibit strong electron density .

Q. What strategies address contradictory antimicrobial activity data in derivatives of this compound?

Q. How do substituent modifications at the 1- and 8-positions influence bioactivity?

- 1-position (ethyl vs. cyclopropyl) : Cyclopropyl groups enhance gram-negative activity by improving membrane penetration .

- 8-position (methoxy vs. nitro) : Methoxy groups reduce cytotoxicity but may lower potency; nitro groups increase reactivity but risk mutagenicity .

Structure-activity relationship (SAR) studies should combine synthetic chemistry with enzymatic assays (e.g., gyrase inhibition) .

Q. What methodologies detect and quantify impurities in synthesized batches?

Q. How can hydrogen-bonding networks in the crystal lattice inform formulation design?

Intermolecular interactions (e.g., N–H⋯O and O–H⋯O bonds) affect solubility and bioavailability. For example, hydrogen-bonded ribbons in the crystal structure suggest potential co-crystallization agents to enhance dissolution rates .

Methodological Recommendations

- For synthesis : Optimize fluorination steps using DAST in anhydrous CHCl at 0°C to minimize side reactions .

- For crystallography : Collect high-resolution data (≤1.0 Å) and use SHELXTL for structure solution, leveraging its robustness for fluorine-heavy compounds .

- For stability : Lyophilize the compound for long-term storage, reconstituting in DMSO immediately before use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.